methyl 2,7-dimethyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC14985698
Molecular Formula: C18H18N2O3S
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N2O3S |
|---|---|
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | methyl 2,7-dimethyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C18H18N2O3S/c1-11-15(17(22)23-3)14(10-9-13-7-5-4-6-8-13)20-16(21)12(2)24-18(20)19-11/h4-10,12,14H,1-3H3/b10-9+ |
| Standard InChI Key | XJBNAGZFOCCCHZ-MDZDMXLPSA-N |
| Isomeric SMILES | CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)/C=C/C3=CC=CC=C3 |
| Canonical SMILES | CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C=CC3=CC=CC=C3 |
Introduction
Methyl 2,7-dimethyl-3-oxo-5-[(E)-2-phenylethenyl]-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The compound's unique structural features, including a thiazole and pyrimidine ring, contribute to its reactivity and biological properties.
Synthesis
The synthesis of methyl 2,7-dimethyl-3-oxo-5-[(E)-2-phenylethenyl]-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common method includes the Biginelli condensation, followed by further modifications to achieve the final structure. This reaction combines aldehydes, urea or thiourea, and β-keto esters under acidic conditions to form dihydropyrimidinones.
Biological Activity
The biological activity of this compound is notable for its potential therapeutic effects. It may interact with specific molecular targets such as enzymes or receptors involved in various physiological pathways. Its mechanism of action likely involves binding to these targets, leading to alterations in cellular processes and responses.
Structural Similarities and Analogues
Several compounds share structural similarities with methyl 2,7-dimethyl-3-oxo-5-[(E)-2-phenylethenyl]-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine | Contains bromine substitution | Potentially enhanced biological activity due to halogen presence |
| Methyl 2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl | Indole moiety included | Unique indole structure may influence pharmacodynamics |
| Ethyl (2E)-2-benzylidene derivatives | Benzylidene substitution | Variations in substituents may affect solubility and bioavailability |
These compounds illustrate the diversity within the thiazolopyrimidine class and highlight the unique structural features of methyl 2,7-dimethyl-3-oxo-5-[(E)-2-phenylethenyl]-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate that may confer distinct biological activities and applications.
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